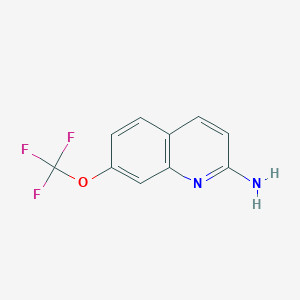
7-(Trifluoromethoxy)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethoxy)quinolin-2-amine is a chemical compound belonging to the class of quinoline derivatives It features a trifluoromethoxy group at the 7th position and an amine group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)quinolin-2-amine typically involves the introduction of the trifluoromethoxy group and the amine group onto the quinoline ring. One common method involves the reaction of 7-chloroquinoline with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group. Subsequently, the amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinolin-2-one derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-(Trifluoromethoxy)quinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism by which 7-(Trifluoromethoxy)quinolin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: This compound also features a trifluoromethoxy group but differs in the position and presence of a chlorine atom.
6-(Trifluoromethoxy)quinolin-2-amine: Similar structure but with the trifluoromethoxy group at the 6th position.
Uniqueness: 7-(Trifluoromethoxy)quinolin-2-amine is unique due to the specific positioning of the trifluoromethoxy and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7F3N2O |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
7-(trifluoromethoxy)quinolin-2-amine |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15) |
InChI Key |
OVXRQAKVBYZWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


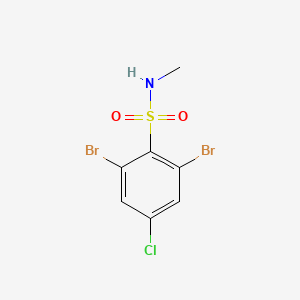

![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol](/img/structure/B13256837.png)
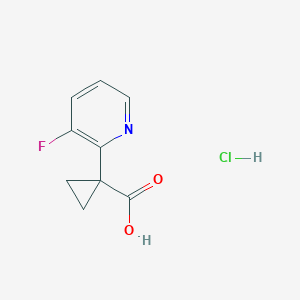
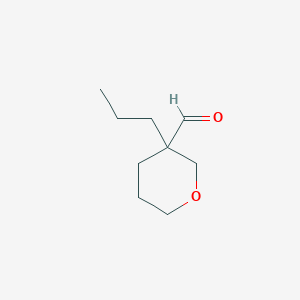

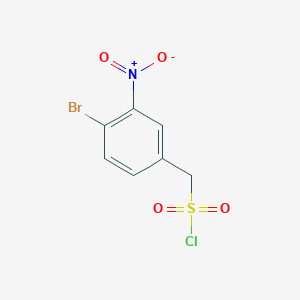
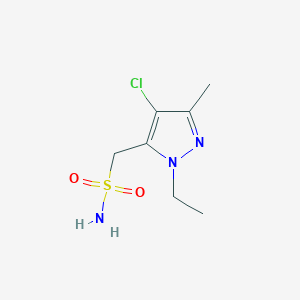
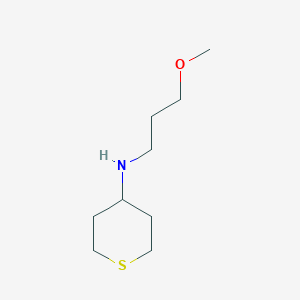
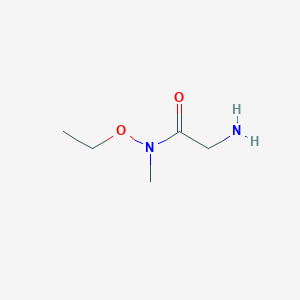
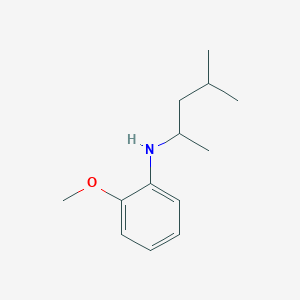
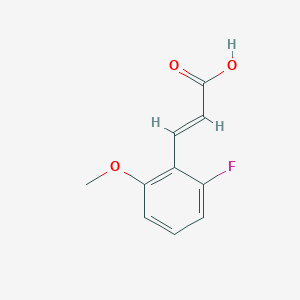
![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13256896.png)

